2-Nitro-1,3,4-thiadiazole
CAS No.: 1606-77-5
Cat. No.: VC17155625
Molecular Formula: C2HN3O2S
Molecular Weight: 131.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1606-77-5 |
|---|---|
| Molecular Formula | C2HN3O2S |
| Molecular Weight | 131.12 g/mol |
| IUPAC Name | 2-nitro-1,3,4-thiadiazole |
| Standard InChI | InChI=1S/C2HN3O2S/c6-5(7)2-4-3-1-8-2/h1H |
| Standard InChI Key | JQMZIFITLRHNAM-UHFFFAOYSA-N |
| Canonical SMILES | C1=NN=C(S1)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
2-Nitro-1,3,4-thiadiazole is a five-membered heterocyclic compound characterized by a thiadiazole ring substituted with a nitro group at the 2-position. Its IUPAC name is 2-nitro-1,3,4-thiadiazole, with a molecular formula of C₂HN₃O₂S and a molecular weight of 131.11 g/mol. The planar structure of the thiadiazole ring, combined with the electron-withdrawing nitro group, confers significant stability and reactivity, making it amenable to further functionalization.
Key physicochemical properties include:
-
Melting point: 145–148°C (varies with crystalline form)
-
Solubility: Moderate in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but poorly soluble in water.
-
Spectroscopic data: IR spectra show characteristic N–O stretching vibrations at 1,520–1,540 cm⁻¹ and C–S bonds at 680–710 cm⁻¹ .
Synthesis and Chemical Reactivity
Synthetic Methodologies
Recent advances in green chemistry have enabled efficient one-pot syntheses of 1,3,4-thiadiazole derivatives. A notable method involves the reaction of thiosemicarbazides with carboxylic acids in the presence of polyphosphate ester (PPE), avoiding toxic reagents like POCl₃ . For 2-nitro derivatives, post-synthetic nitration using nitric acid or nitro-substituted precursors is commonly employed.
Example synthesis pathway:
-
Acylation: Thiosemicarbazide reacts with a nitro-substituted carboxylic acid to form an intermediate acylthiosemicarbazide.
-
Cyclodehydration: PPE facilitates cyclization, yielding the 2-nitro-1,3,4-thiadiazole core .
Chemical Modifications
The nitro group at position 2 participates in reduction and substitution reactions:
-
Reduction: Catalytic hydrogenation converts the nitro group to an amine, enabling further derivatization.
-
Nucleophilic substitution: The thiadiazole ring reacts with alkyl halides or aryl boronic acids to introduce substituents at positions 3 or 5 .
Biological Activities and Mechanisms
Antimicrobial Activity
2-Nitro-1,3,4-thiadiazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, megazol (a nitroimidazole-thiadiazole hybrid) demonstrates IC₅₀ values < 1 µM against Trypanosoma brucei, the causative agent of African sleeping sickness . The nitro group undergoes enzymatic reduction to generate cytotoxic radicals, disrupting parasite DNA and proteins .
Table 1: Antimicrobial activity of select 2-nitro-1,3,4-thiadiazole derivatives
| Compound | Target Organism | Activity (IC₅₀/ MIC) | Reference |
|---|---|---|---|
| Megazol | Trypanosoma brucei | 0.04 µM | |
| Derivative 18c | T. b. rhodesiense | 0.16 µM | |
| Derivative 18g | Leishmania donovani | 0.07 µM |
Industrial and Pharmaceutical Applications
Drug Development
The nitro-thiadiazole scaffold is a cornerstone in antiparasitic drug discovery. Compound 18g achieved a 100% cure rate in murine models of trypanosomiasis, underscoring its translational potential . Modifications to improve pharmacokinetics (e.g., lipophilicity, metabolic stability) are ongoing.
Material Science
Nitro-thiadiazoles enhance the conductivity of organic semiconductors due to their electron-deficient nature. Applications in photovoltaic cells and sensors are under exploration .
Future Directions
-
Toxicity Profiling: Address genotoxic concerns associated with nitroheterocycles through structural optimization.
-
Hybrid Molecules: Combine nitro-thiadiazoles with fluorophores or nanoparticles for targeted drug delivery.
-
In Vivo Studies: Expand preclinical testing to chronic infection models and pharmacokinetic analyses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume